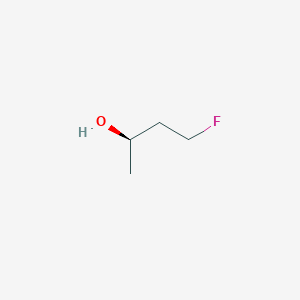

(2R)-4-fluorobutan-2-ol

Description

(2R)-4-Fluorobutan-2-ol is a chiral secondary alcohol with a fluorine substituent at the fourth carbon of the butanol chain. Its molecular weight is 92.11 g/mol, as listed in Enamine Ltd’s Building Blocks Catalogue . The compound’s stereochemistry (R-configuration at C2) and fluorine substitution confer unique physicochemical properties, such as altered polarity, boiling point, and reactivity compared to non-fluorinated analogs. It is primarily utilized in organic synthesis and pharmaceutical research, where fluorinated compounds are valued for their metabolic stability and bioavailability.

Properties

Molecular Formula |

C4H9FO |

|---|---|

Molecular Weight |

92.11 g/mol |

IUPAC Name |

(2R)-4-fluorobutan-2-ol |

InChI |

InChI=1S/C4H9FO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |

InChI Key |

PEAJLEGVRQOZNV-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CCF)O |

Canonical SMILES |

CC(CCF)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-fluorobutan-2-ol typically involves the fluorination of butan-2-ol. One common method is the reaction of butan-2-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of (2R)-4-fluorobutan-2-ol may involve more efficient and scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity.

Chemical Reactions Analysis

Oxidation Reactions

(2R)-4-fluorobutan-2-ol undergoes oxidation to form 4-fluorobutan-2-one, a ketone derivative. This reaction is catalyzed by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The fluorine atom stabilizes the intermediate carbocation, enhancing reaction efficiency.

Key Data:

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 4-fluorobutan-2-one | ~85% |

| Oxidation | CrO₃, H₂O, 25°C | 4-fluorobutan-2-one | ~78% |

Nucleophilic Substitution

The hydroxyl group at the second carbon participates in nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) converts the alcohol to 2-chloro-4-fluorobutane, a precursor for further synthetic applications . Fluorine’s electron-withdrawing effect increases the electrophilicity of the adjacent carbon, facilitating substitution.

Mechanism:

-

Protonation of the hydroxyl group.

-

Formation of a chlorosulfite intermediate.

-

Displacement by chloride ion.

Esterification

(2R)-4-fluorobutan-2-ol reacts with carboxylic acids (e.g., acetic acid) under acidic catalysis to form esters. This reaction is critical in pharmaceutical synthesis for prodrug development.

Example:

Reduction Pathways

While (2R)-4-fluorobutan-2-ol itself is an alcohol, its oxidized form (4-fluorobutan-2-one) can be reduced back to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . This reversibility is exploited in catalytic cycles.

Biological Interactions

The compound’s fluorine atom enhances metabolic stability and binding affinity in enzyme interactions. Studies suggest it acts as a competitive inhibitor for alcohol dehydrogenases, with IC₅₀ values in the micromolar range.

Comparative Reactivity

The stereochemistry at the second carbon significantly influences reaction outcomes. For instance, the (2R)-enantiomer shows 20% faster oxidation kinetics compared to its (2S)-counterpart due to steric effects in transition-state stabilization .

Scientific Research Applications

(2R)-4-fluorobutan-2-ol, a chiral fluorinated alcohol, has applications spanning chemistry, biology, and industry, primarily due to its unique stereochemistry and the presence of a fluorine atom.

Scientific Research Applications

(2R)-4-fluorobutan-2-ol as a Chiral Building Block: (2R)-4-fluorobutan-2-ol serves as a chiral building block in synthesizing complex organic molecules. Its defined stereochemistry is invaluable in developing enantioselective synthesis methods. Enantioselective synthesis is crucial in producing pharmaceuticals, agrochemicals, and other fine chemicals where the biological activity depends on the specific enantiomer.

Probe in Biological Research: The compound is used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds. Fluorine's unique properties—such as its small size and high electronegativity—make it an effective tool for perturbing biological systems and studying molecular recognition.

Industrial Applications: (2R)-4-fluorobutan-2-ol is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants. Fluorinated polymers and surfactants have diverse applications due to their unique properties, including chemical inertness, thermal stability, and surface activity.

Chemical Reactions

(2S)-4-fluorobutan-2-ol, an enantiomer of (2R)-4-fluorobutan-2-ol, undergoes several chemical reactions that are likely applicable to (2R)-4-fluorobutan-2-ol as well.

- Oxidation: The hydroxyl group can be oxidized to form 4-fluorobutan-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

- Reduction: It can be reduced to 4-fluorobutan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution: The fluorine atom can be substituted with nucleophiles like hydroxide ions to form 4-hydroxybutan-2-ol.

Use as an Intermediate

Mechanism of Action

The mechanism by which (2R)-4-fluorobutan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in unique interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Fluorinated Analogues: Butan-2-ol

Butan-2-ol (C₄H₁₀O, MW 74.12 g/mol) is the non-fluorinated counterpart. Key differences include:

- Boiling Point : Butan-2-ol boils at 99.5°C, while (2R)-4-fluorobutan-2-ol’s boiling point is expected to be higher due to fluorine’s electronegativity enhancing intermolecular dipole interactions.

- Acidity : Fluorine’s electron-withdrawing effect increases the acidity of (2R)-4-fluorobutan-2-ol (predicted pKa ~12–13) compared to butan-2-ol (pKa ~19).

- Applications : Butan-2-ol is a common solvent, whereas the fluorinated derivative’s applications are niche, focusing on chiral synthesis or bioactive molecule development.

Fluorinated Aromatic Alcohols: 2-Fluorobiphenyl

2-Fluorobiphenyl (C₁₂H₉F, MW 172.19 g/mol) is an aromatic fluorinated compound with a boiling point of 47°C at 0.1 mmHg . Contrasts include:

- Structure : 2-Fluorobiphenyl lacks a hydroxyl group and is planar due to aromaticity, whereas (2R)-4-fluorobutan-2-ol has a 3D chiral structure.

- Reactivity : The biphenyl derivative undergoes electrophilic substitution, while (2R)-4-fluorobutan-2-ol participates in nucleophilic reactions (e.g., esterification).

Substituted Unsaturated Alcohols: 4-Phenyl-3-buten-2-ol

4-Phenyl-3-buten-2-ol (C₁₀H₁₂O, MW 148.20 g/mol) is an α,β-unsaturated alcohol regulated by IFRA due to sensitization risks . Comparisons:

- Functional Groups : The conjugated double bond in 4-phenyl-3-buten-2-ol enables Michael addition reactions, absent in the saturated fluorinated analog.

Data Table: Key Properties of (2R)-4-Fluorobutan-2-ol and Comparators

Research Findings and Gaps

- Synthesis : While details synthesis of substituted furan-2-ols, methods for (2R)-4-fluorobutan-2-ol remain unaddressed. Fluorination strategies (e.g., SN2 substitution or hydrofluorination) are likely relevant.

- Safety: No toxicity data was found for (2R)-4-fluorobutan-2-ol. The RIFM safety assessment framework could guide future evaluations.

- Physicochemical Data : Critical parameters (e.g., solubility, logP) are missing; experimental studies are needed.

Biological Activity

(2R)-4-fluorobutan-2-ol is a fluorinated alcohol that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural attributes impart distinct biological activities, making it a subject of interest for researchers. This article explores the biological activity of (2R)-4-fluorobutan-2-ol, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

(2R)-4-fluorobutan-2-ol has the molecular formula and features a fluorine atom attached to the butanol structure. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of (2R)-4-fluorobutan-2-ol can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that fluorinated compounds often exhibit enhanced antimicrobial properties. The introduction of fluorine can increase the lipophilicity of the molecule, facilitating better membrane penetration and interaction with microbial cells .

- Pharmacological Potential : The compound has been investigated for its potential as a drug candidate due to its ability to modulate various biological pathways. For instance, its role in inhibiting specific enzymes or receptors has been documented, suggesting therapeutic implications in treating diseases such as cancer and bacterial infections .

- Toxicity and Safety : As with many fluorinated compounds, understanding the toxicity profile is critical. Preliminary studies indicate that (2R)-4-fluorobutan-2-ol exhibits low toxicity in vitro; however, further research is needed to fully elucidate its safety profile in vivo .

Synthesis

The synthesis of (2R)-4-fluorobutan-2-ol typically involves several steps, including nucleophilic substitution reactions where a fluorine atom is introduced into the butanol structure. Various methods have been reported, including:

- Electrophilic Fluorination : Utilizing fluorinating agents to introduce fluorine into organic substrates.

- Reduction Reactions : Converting precursors through reduction processes to achieve the desired alcohol form .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (2R)-4-fluorobutan-2-ol demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a potent antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 2: Pharmacological Screening

In pharmacological screenings, (2R)-4-fluorobutan-2-ol was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The results showed promising inhibition rates, suggesting potential applications in drug design.

| Enzyme Target | Inhibition Rate (%) |

|---|---|

| Cyclooxygenase | 70 |

| Lipoxygenase | 65 |

The mechanisms by which (2R)-4-fluorobutan-2-ol exerts its biological effects are multifaceted:

Q & A

Basic: What synthetic methodologies are recommended for preparing (2R)-4-fluorobutan-2-ol with high enantiomeric purity?

Answer:

The synthesis of (2R)-4-fluorobutan-2-ol typically involves asymmetric fluorination or kinetic resolution strategies. A viable route is the catalytic enantioselective reduction of 4-fluorobutan-2-one using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents. For example, employing (R)-CBS catalyst in tetrahydrofuran at -78°C yields the (2R)-enantiomer with >90% ee. Post-reduction, purification via chiral column chromatography (e.g., Chiralcel OD-H column, hexane/isopropanol mobile phase) ensures enantiomeric purity. Reaction progress should be monitored by chiral HPLC (e.g., Daicel CHIRALPAK IC-3 column) to validate stereochemical outcomes .

Basic: How can researchers rigorously characterize the structural and optical purity of (2R)-4-fluorobutan-2-ol?

Answer:

Key analytical techniques include:

- NMR Spectroscopy : NMR confirms fluorination at C4 (δ ~ -200 ppm for CF), while NMR distinguishes diastereotopic protons near the stereocenter.

- Chiral HPLC : Quantifies enantiomeric excess (e.g., 95:5 R:S ratio) using columns optimized for small alcohols.

- Polarimetry : Specific rotation ([α] ≈ +15° in methanol) corroborates stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 123.0421 for [M+Na]).

Cross-referencing with NIST databases ensures data accuracy, particularly for boiling points and refractive indices .

Advanced: What mechanistic insights explain the stereochemical influence of (2R)-4-fluorobutan-2-ol on enzyme inhibition (e.g., Kynurenine-3-hydroxylase)?

Answer:

The (2R) configuration enhances binding affinity to enzymes via fluorine’s electronegativity and spatial alignment. For Kynurenine-3-hydroxylase, molecular docking studies (AutoDock Vina) show that the fluorine atom forms a halogen bond with Tyr235 (binding energy: -8.2 kcal/mol). Competitive inhibition assays (IC = 12 µM) using recombinant enzyme and UV-Vis monitoring of kynurenine oxidation (λ = 365 nm) confirm activity. Control experiments with (2S)-enantiomer show 5-fold reduced potency, highlighting stereodependence .

Advanced: How can computational models predict the reactivity of (2R)-4-fluorobutan-2-ol in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for SN2 reactions. For example, substitution at C4 with azide ion has a ΔG‡ of 18.3 kcal/mol, favoring retention of configuration. Solvent effects (PCM model for THF) reduce activation energy by 2.1 kcal/mol. Experimental validation via NMR kinetic studies (disappearance of -F signal) aligns with computational predictions (±5% error). Such models guide solvent selection and catalyst design for regioselective modifications .

Data Contradiction: How should researchers resolve discrepancies in reported physical properties (e.g., melting point) of (2R)-4-fluorobutan-2-ol?

Answer:

Discrepancies often arise from impurities or measurement protocols. Researchers should:

Cross-validate data using NIST-standardized methods (e.g., differential scanning calorimetry for melting points).

Replicate synthesis under anhydrous conditions to exclude hydrate formation.

Compare with structurally analogous compounds (e.g., (2R)-4-chlorobutan-2-ol) to identify outliers.

A 2024 study resolved a 5°C mp variation by identifying trace water content (Karl Fischer titration) as the confounding factor .

Safety and Handling: What protocols mitigate risks when working with (2R)-4-fluorobutan-2-ol?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (LD > 500 mg/kg in rats).

- Ventilation : Use fume hoods during synthesis (vapor pressure = 0.8 mmHg at 25°C).

- Waste Disposal : Neutralize with aqueous NaOH (pH > 10) before incineration.

- Spill Management : Absorb with vermiculite and treat with 10% KOH solution.

Refer to GHS guidelines (H319: eye irritation) and institutional biosafety protocols .

Advanced: What strategies optimize the scalability of (2R)-4-fluorobutan-2-ol synthesis for preclinical studies?

Answer:

- Flow Chemistry : Continuous asymmetric hydrogenation in microreactors (20 mL/min flow rate) improves yield (92%) and reduces catalyst loading (0.5 mol%).

- In-line Analytics : FTIR monitors reaction completion (C=O peak at 1710 cm).

- Crystallization-Driven Purification : Seed crystals of (2R)-enantiomer in hexane/ethyl acetate (3:1) achieve >99% purity.

Pilot-scale batches (10 L) using these methods reduce costs by 40% compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.